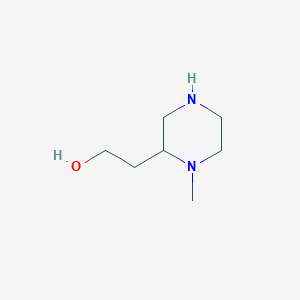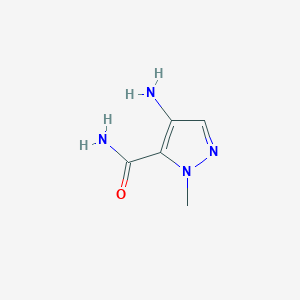
AG 1406
Overview
Description
AG 1406 is a chemical compound known for its role as a selective inhibitor of receptor tyrosine kinases, specifically targeting the vascular endothelial growth factor receptor 2 (VEGFR2) and human epidermal growth factor receptor 2 (HER2). It has shown significant potential in scientific research, particularly in the fields of cancer treatment and cellular biology .
Mechanism of Action
Target of Action
AG 1406, also known as Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-, is primarily a HER2 inhibitor . HER2, or Human Epidermal growth factor Receptor 2, is a protein that plays a crucial role in the growth, division, and repair of cells. Overexpression of HER2 is often associated with certain types of cancer, making it a significant target for cancer therapies .
Mode of Action
This compound interacts with its target, HER2, by binding to it and inhibiting its activity . This inhibition prevents the downstream signaling pathways that are responsible for cell growth and division, thereby controlling the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HER2 pathway. By inhibiting HER2, this compound disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth, survival, and differentiation .
Pharmacokinetics
It is suggested that this compound has a pharmacokinetic profile that supports once-daily dosing and has a long duration of pharmacodynamic effects .
Result of Action
The inhibition of HER2 by this compound leads to a decrease in cell proliferation, particularly in cancer cells where HER2 is overexpressed . This can result in the slowing or stopping of tumor growth.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It’s also important to note that the compound’s efficacy can be affected by the patient’s physiological condition, such as the presence of other diseases, genetic factors, and the patient’s overall health status .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AG 1406 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified through crystallization or chromatography to achieve high purity levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The compound is produced in bulk and subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
AG 1406 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
AG 1406 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in cellular studies to investigate signal transduction pathways.
Medicine: Explored for its potential in cancer therapy due to its inhibitory effects on VEGFR2 and HER2.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Comparison with Similar Compounds
Similar Compounds
Uniqueness
AG 1406 is unique in its dual inhibition of VEGFR2 and HER2, making it a valuable tool in cancer research. Its selectivity and potency distinguish it from other similar compounds, providing a more targeted approach to disrupting cancer cell signaling pathways .
Properties
IUPAC Name |
2-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-10(2)14-6-12(5-13(8-17)9-18)7-15(11(3)4)16(14)19/h5-7,10-11,19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDJFOADLLJFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433157 | |
| Record name | Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71308-34-4 | |
| Record name | Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


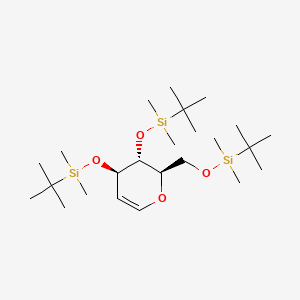
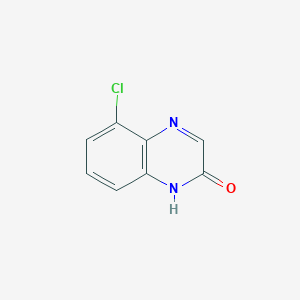
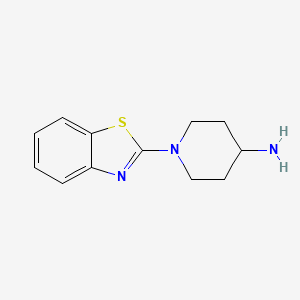
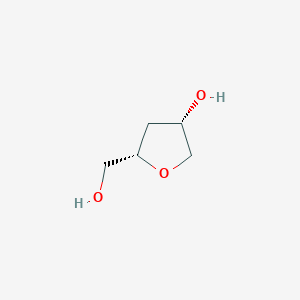
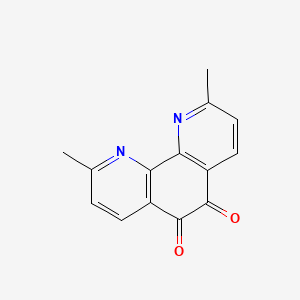
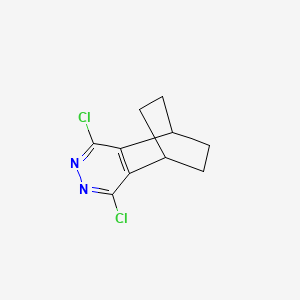
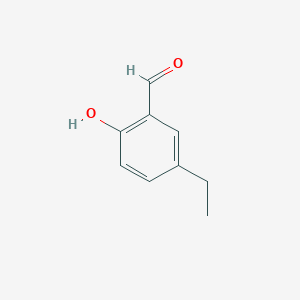

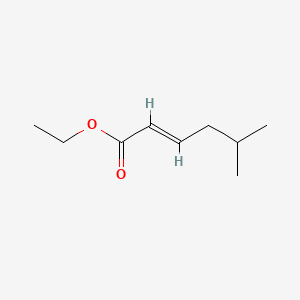
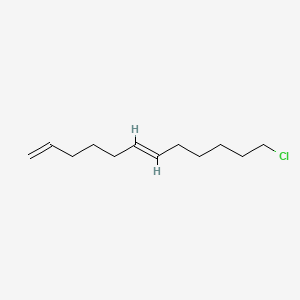
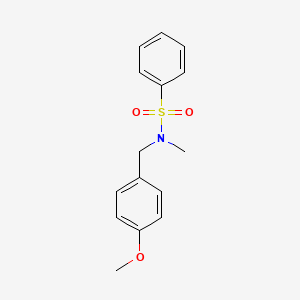
![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)
